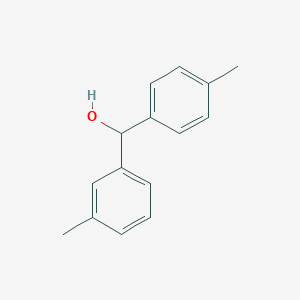

3,4'-Dimethylbenzhydrol

Description

Contextual Significance of Benzhydrol Derivatives in Modern Organic Synthesis

Benzhydrol derivatives, the class of compounds to which 3,4'-Dimethylbenzhydrol belongs, are valuable intermediates and structural motifs in modern organic synthesis. Their utility stems from several key characteristics:

Protecting Groups: The benzhydryl group is effective for protecting alcohols, carboxylates, and thiols. yale.edu Its steric bulk can prevent unwanted reactions at nearby functional groups, and it can be readily removed under acidic conditions or through hydrogenolysis. yale.edu

Synthetic Intermediates: Benzhydrols are precursors to a wide array of other molecules. For instance, oxidation of benzhydrols yields the corresponding benzophenones, which are themselves important in photochemistry and as synthetic intermediates. scirp.org Kinetic studies on the oxidation of various benzhydrol derivatives have been performed to understand reaction mechanisms. scirp.org

Pharmaceutical and Bioactive Scaffolds: The benzhydrol framework is found in numerous biologically active compounds. Research has shown that certain benzhydrol analogues exhibit promising cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents. ikm.org.my Derivatives like 4,4'-dimethylbenzhydrol (B1296281) are used as intermediates in the production of pharmaceuticals and fine chemicals. cymitquimica.com

Chiral Auxiliaries: Due to the stereocenter at the carbinol carbon, chiral benzhydrol derivatives are advantageous for enantioselective syntheses. yale.edu

The reactivity of the hydroxyl group, which can be substituted in nucleophilic reactions, makes benzhydrols versatile building blocks. researchgate.net Research into these substitution reactions, particularly using environmentally benign methods in aqueous media, is an active area of interest. researchgate.net

Overview of Key Academic Research Trajectories for this compound

Direct academic research focusing exclusively on this compound is limited. However, its chemical nature places it within established research trajectories for substituted diarylmethanols. The primary areas of investigation relevant to this compound involve its synthesis and its role as a precursor to other functionalized molecules.

A principal research trajectory is the synthesis of this compound , typically via the reduction of its corresponding ketone, 3,4'-Dimethylbenzophenone. This ketone precursor can be synthesized through methods such as Friedel-Crafts acylation. The reduction of the ketone to the alcohol is a standard transformation, often accomplished using reducing agents like sodium borohydride (B1222165).

Conversely, the oxidation of this compound to 3,4'-Dimethylbenzophenone represents another key research avenue. Studies on the kinetics of oxidation for various substituted benzhydrols using reagents like permanganate (B83412) under phase transfer catalysis have provided insight into how electronic effects of substituents influence reaction rates. scirp.org

A further area of research involves using this compound as a starting material for more complex structures. The hydroxyl group can be replaced in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net Research on related benzhydrols shows they can be used to synthesize benzhydryl ethers, with reaction success being influenced by the electronic nature of the substituents on the phenyl rings. yale.edu For example, electron-donating groups, such as the methyl groups in this compound, are known to aid in the formation of a stable carbocation intermediate, facilitating such reactions. yale.edu

Finally, the nitration of the precursor ketone, 3,4-dimethylbenzophenone, has been studied, revealing pathways for the formation of various nitro-substituted products. cdnsciencepub.com This suggests that this compound could be a precursor to various nitrated diarylmethane derivatives, which are compounds of interest in materials science and medicinal chemistry.

| Compound Name | CAS Number | Key Research Mention |

| 4,4'-Dimethylbenzhydrol | 885-77-8 | Used as an intermediate in organic synthesis and pharmaceuticals. cymitquimica.comguidechem.com Studied for its reactivity in ether formation. yale.edu |

| Benzhydrol | 91-01-0 | Studied in oxidation kinetics scirp.org and as a protecting group. yale.edu |

| 3,4-Dimethylbenzophenone | 2571-39-3 | Studied in nitration reactions. cdnsciencepub.com Precursor for the synthesis of this compound. |

| 4'-Chloro-3,4-dimethylbenzophenone | Not Found | Used in the synthesis of a mercapto-substituted benzophenone. prepchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBLKWQHXVGPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374375 | |

| Record name | 3,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-73-6 | |

| Record name | 3,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethylbenzhydrol and Analogous Benzhydrols

General Synthetic Approaches to Benzhydrol Structures

The construction of the benzhydrol framework, characterized by a hydroxyl group on a carbon atom bearing two aryl substituents, can be achieved through several reliable methods. These approaches primarily involve the transformation of carbonyl compounds, specifically ketones and aldehydes.

Reductive Strategies from Ketones and Aldehydes

The reduction of benzophenone (B1666685) and its derivatives is a direct and widely employed method for synthesizing benzhydrols. This can be accomplished using classical chemical reducing agents or through catalytic hydrogenation.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the conversion of aldehydes and ketones to their corresponding alcohols. zenodo.orgzenodo.org In the case of benzophenone reduction, the hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon. vedantu.com This initial attack breaks the carbon-oxygen double bond, leading to the formation of an oxygen anion. sciencing.com Subsequent protonation of this anion, typically from a protic solvent like methanol (B129727) or ethanol (B145695) used in the reaction, yields the final benzhydrol product, diphenylmethanol (B121723). vedantu.comsciencing.com

The reaction is typically carried out in an alcoholic solvent to facilitate the process. zenodo.orgzenodo.org While sodium borohydride is effective for reducing aldehydes and ketones, it is generally unreactive towards less reactive carbonyl groups such as esters. This chemoselectivity allows for the selective reduction of a ketone in the presence of an ester group. scielo.br The general reaction stoichiometry involves four moles of the ketone reacting with one mole of sodium borohydride. sciencing.com

Table 1: Reduction of Various Carbonyl Compounds with Sodium Borohydride

| Starting Material | Product | Reaction Conditions | Yield (%) |

| Benzaldehyde | Benzyl (B1604629) alcohol | NaBH₄, wet SiO₂, solvent-free, rt | 98 |

| Acetophenone | 1-Phenylethanol | NaBH₄, wet SiO₂, solvent-free, 75-80 °C | 95 |

| Benzophenone | Diphenylmethanol | NaBH₄, methanol | High |

Data sourced from various studies on sodium borohydride reductions. scielo.br

Catalytic hydrogenation offers an alternative, atom-economical method for the synthesis of benzhydrols from benzophenones. cmu.edu A significant challenge in this approach is preventing over-reduction to the corresponding diphenylmethane (B89790). cmu.eduacs.org However, selective catalysts and reaction conditions have been developed to favor the formation of the desired benzhydrol.

Ruthenium-based catalysts, such as trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) in the presence of a base like potassium tert-butoxide (t-C₄H₉OK), have proven to be highly effective for the hydrogenation of a wide array of benzophenone derivatives to their corresponding benzhydrols. cmu.eduacs.orgnih.gov These reactions proceed under relatively mild conditions of pressure (8 atm) and temperature (23–35 °C) in a 2-propanol solvent, with high substrate-to-catalyst ratios. cmu.edunih.gov This method demonstrates good functional group tolerance, leaving substituents like halogens, trifluoromethyl, and methoxy (B1213986) groups on the aromatic rings intact. cmu.edu

Other catalytic systems, including Raney nickel, have also been investigated for the liquid-phase hydrogenation of benzophenone to benzhydrol. epa.gov The kinetics of this reaction using Raney nickel in 2-propanol were found to be first-order with respect to hydrogen pressure and catalyst loading, and zero-order with respect to the benzophenone concentration. epa.gov

Table 2: Catalytic Hydrogenation of Substituted Benzophenones to Benzhydrols

| Benzophenone Derivative | Catalyst System | Product | Yield (%) |

| Benzophenone | trans-RuCl₂(P(p-tolyl)₃)₂(en), t-BuOK | Benzhydrol | 99 |

| 4-Methylbenzophenone | trans-RuCl₂(P(p-tolyl)₃)₂(en), t-BuOK | 4-Methylbenzhydrol | 97 |

| 4,4'-Difluorobenzophenone | trans-RuCl₂(P(p-tolyl)₃)₂(en), t-BuOK | 4,4'-Difluorobenzhydrol | 98 |

Data adapted from research on selective hydrogenation. cmu.edu

Nucleophilic Addition Reactions

An alternative synthetic strategy involves the formation of the carbon-carbon bond central to the benzhydrol structure through the addition of a nucleophilic aryl group to an aldehyde.

Grignard reagents, with their nucleophilic carbon-magnesium bond, are classic organometallic compounds used for forming new carbon-carbon bonds. masterorganicchemistry.com The reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with an aromatic aldehyde like benzaldehyde, results in the formation of a benzhydrol. chemicalforums.com The nucleophilic aryl group from the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde, generating a magnesium alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.comchemicalforums.com

This method is versatile and can be applied to a wide range of aldehydes and ketones. chemspider.comnih.gov However, the high reactivity of Grignard reagents necessitates the absence of acidic protons in the reaction mixture, including those from water or alcohols, as they would quench the reagent. masterorganicchemistry.com

The addition of a phenyl group to an aromatic aldehyde can also be achieved using other organometallic reagents and catalytic systems. One such method involves the use of phenylboronic acid in the presence of a copper-based catalyst. nsmsi.ir For instance, a complex of a magnetic nanometal (Cu/Fe₃O₄) with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) has been shown to catalyze the 1,2-nucleophilic addition of an aryl group from phenylboronic acid to various aromatic aldehydes, producing benzhydrol derivatives in good yields. nsmsi.ir

Another approach utilizes arylzinc compounds, which can add to arylaldehydes in the presence of a chromium(III) chloride mediator to furnish benzhydrols. acs.org Nickel-catalyzed additions of aryl halides to aldehydes, using zinc as a reductant, have also been developed, offering a method that can tolerate acidic functional groups that are incompatible with Grignard reactions. acs.org

Table 3: Synthesis of Benzhydrol Derivatives via Phenylation of Aromatic Aldehydes

| Aldehyde | Phenylating Agent/Catalyst System | Product | Yield (%) |

| Benzaldehyde | Phenylboronic acid, Cu/Fe₃O₄-dppe | Benzhydrol | 95 |

| 4-Chlorobenzaldehyde | Phenylboronic acid, Cu/Fe₃O₄-dppe | 4-Chlorobenzhydrol | 92 |

| 4-Methylbenzaldehyde | Phenylboronic acid, Cu/Fe₃O₄-dppe | 4-Methylbenzhydrol | 94 |

Data from a study on copper-catalyzed phenylation. nsmsi.ir

Specific Synthetic Routes to 3,4'-Dimethylbenzhydrol

While specific multi-step synthetic routes for this compound are not extensively detailed in the provided search results, general principles of organic synthesis allow for the postulation of viable pathways.

A plausible multi-step synthesis of this compound can be conceptualized starting from readily available halotoluenes and benzaldehydes. One potential route involves a Grignard reaction. For instance, reacting 4-bromotoluene (B49008) with magnesium would form the corresponding Grignard reagent, p-tolylmagnesium bromide. This organometallic species could then react with 3-methylbenzaldehyde (B113406) in a nucleophilic addition to the carbonyl carbon. Subsequent acidic workup would yield the final product, this compound.

Another approach could involve a Friedel-Crafts-type reaction, although this is generally less direct for unsymmetrical benzhydrols. The synthesis of related benzophenone derivatives, such as 4'-chloro-3,4-dimethylbenzophenone, has been documented, which could then be reduced to the corresponding benzhydrol. prepchem.com

The synthesis of benzhydrol derivatives through multi-step sequences is a common theme in organic chemistry, often tailored to the specific substitution patterns desired on the aromatic rings. scribd.comtrine.edulibretexts.orgarxiv.org

Advanced and Stereoselective Synthesis of Chiral Benzhydrols

The synthesis of chiral benzhydrols is a critical area of research, as the biological activity of these compounds is often dependent on their stereochemistry. wiley.com

Asymmetric hydrogenation of prochiral biaryl ketones, such as 3,4'-dimethylbenzophenone, represents a highly efficient method for producing enantiomerically enriched benzhydrols. figshare.comresearchgate.net This process involves the use of a chiral catalyst to selectively add hydrogen to one face of the ketone, leading to a predominance of one enantiomer of the alcohol. This method is attractive due to its high atom economy and the potential for achieving excellent enantioselectivity. wiley.comfigshare.com The reduction of various prochiral ketones to chiral alcohols has been successfully demonstrated using different catalytic systems. nih.gov

Significant advancements in asymmetric hydrogenation have been driven by the development of sophisticated chiral catalyst systems. Ruthenium complexes incorporating chiral ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are well-established for their effectiveness in the asymmetric hydrogenation of ketones. researchgate.netsioc-journal.cnnih.gov The combination of a Ru-BINAP complex with a chiral diamine can lead to highly effective catalysts for the hydrogenation of various benzophenone derivatives, achieving high enantiomeric excess (ee). researchgate.net

More recently, manganese catalysts featuring imidazole-based chiral PNN tridentate ligands have emerged as powerful tools for the asymmetric hydrogenation of unsymmetrical benzophenones. researchgate.net These catalysts have demonstrated outstanding activity and excellent enantioselectivity (up to >99% ee) across a broad range of substrates. researchgate.net

The choice of ligand is crucial for achieving high enantioselectivity, with factors such as steric bulk and electronic properties playing a key role. researchgate.net The development of air-stable catalyst systems, such as those based on copper(II) and dipyridylphosphine ligands, further enhances the practical applicability of these methods. nih.gov

Beyond asymmetric hydrogenation, other enantioselective reduction strategies are employed for the synthesis of chiral benzhydrols. Asymmetric transfer hydrogenation, which utilizes a hydrogen donor like isopropanol (B130326) or formic acid in place of H2 gas, offers a practical alternative. figshare.comacs.orgorganic-chemistry.org Bifunctional ruthenium catalysts have been shown to be highly efficient in the asymmetric transfer hydrogenation of diaryl ketones, yielding chiral diarylmethanols with excellent enantioselectivity. acs.org

Another strategy involves the enantioselective borohydride reduction of benzophenones catalyzed by chiral cobalt(II) complexes. rsc.orgacs.org This method has proven effective for a variety of ketones, including ortho-fluorinated benzophenones, where the fluorine atom can play a role in enhancing enantioselectivity. acs.org The asymmetric hydrosilylation of ketones, catalyzed by chiral transition metal complexes, also provides a mild and effective route to chiral alcohols. rsc.orgnih.gov

The table below summarizes the performance of various catalytic systems in the asymmetric reduction of benzophenone derivatives.

| Catalyst System | Substrate Type | Reductant | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP/chiral diamine | ortho-substituted benzophenones | H₂ | High | researchgate.net |

| Mn(I) with imidazole-based PNN ligand | Unsymmetrical benzophenones | H₂ | Up to >99% | researchgate.net |

| Bifunctional Ru complexes | Diaryl ketones | Formic acid/triethylamine | >99% | acs.org |

| Chiral Co(II) complex | o-fluorinated benzophenones | NaBH₄ | Up to 97% | rsc.org |

| Cu(II)/dipyridylphosphine | Substituted benzophenones | PhSiH₃ | Up to 98% | nih.gov |

Catalytic Approaches in Benzhydrol Synthesis

Catalytic methods are central to the modern synthesis of benzhydrols, offering advantages in terms of efficiency, selectivity, and environmental impact over stoichiometric reagents. The hydrogenation of benzophenones is a key catalytic transformation, with various metals like palladium, ruthenium, and copper being employed. researchgate.netmdpi.com The choice of solvent can significantly influence the selectivity of the reaction, allowing for either the production of benzhydrol or the further reduced product, diphenylmethane. mdpi.com

Transition metal-catalyzed asymmetric hydrogenation stands out as a particularly powerful method for producing chiral benzhydrols. wiley.com The development of earth-abundant metal catalysts, such as those based on copper and manganese, is an active area of research aimed at providing more sustainable and cost-effective synthetic routes. wiley.comresearchgate.netresearchgate.net

Metal-Catalyzed Electrophilic Additions

The synthesis of benzhydrols, including substituted variants like this compound, can be effectively achieved through metal-catalyzed electrophilic additions. This approach often involves the reaction of an aromatic hydrocarbon with an aldehyde in the presence of a suitable metal catalyst.

One notable method involves the use of salen metal complexes as catalysts for the reaction between aromatic aldehydes and hydrocarbons under solvothermal conditions (high temperature and pressure). researchgate.netresearchgate.net This technique facilitates the electrophilic addition to produce benzhydrol derivatives in good yields. researchgate.net For instance, the reaction of substituted benzaldehydes with anisole, catalyzed by a manganese(III)-salen complex, demonstrates a viable route to asymmetrically substituted benzhydrols. researchgate.net The process is carried out in a Morey autoclave, and the resulting products are isolated and characterized using spectral and analytical methods. researchgate.netresearchgate.net

Transition metal-catalyzed C-H bond addition to aldehydes represents another significant strategy. nih.gov However, this transformation is often reversible. nih.gov To achieve high yields, especially with less reactive aldehydes like benzaldehyde, the reaction may need to be coupled with an irreversible subsequent step, such as cyclization. nih.gov Rhodium(III)-catalyzed C-H bond additions have been explored, but they tend to require electron-deficient aldehydes to achieve high yields; the addition to benzaldehyde, for example, results in only an 11% yield of the corresponding benzhydrol. nih.gov

The "borrowing hydrogen" (BH) methodology offers a green and economical protocol for transformations starting from alcohols like benzhydrols. academie-sciences.fr In this process, a metal catalyst temporarily abstracts hydrogen from the alcohol, oxidizing it in-situ to a more reactive ketone (e.g., benzophenone). academie-sciences.fracademie-sciences.fr This intermediate then reacts with a nucleophile, and the metal-hydride catalyst returns the hydrogen to complete the transformation, yielding a new product without the need for an external hydrogen source. academie-sciences.fr

Table 1: Examples of Metal-Catalyzed Reactions for Benzhydrol Derivatives

| Reaction Type | Reactants | Catalyst System | Conditions | Product Type |

|---|---|---|---|---|

| Electrophilic Addition researchgate.netresearchgate.net | Anisole, Substituted Benzaldehydes | Salen Metal Complex | High Temperature, High Pressure (Solvothermal) | Benzhydrol Derivatives |

| Borrowing Hydrogen academie-sciences.fracademie-sciences.fr | Benzhydrol Derivatives, p-Toluene Sulfonamide | dppe-Cu(OTf)₂ | Refluxing 1,4-dioxane | Diaryl-amines |

| C-H Bond Addition nih.gov | Aromatic Derivatives, Aldehydes | Rh(III) Complex | Not specified | Benzhydrols |

Phase Transfer Catalysis in Benzhydrol Transformations

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ijrat.org This methodology is particularly relevant for the transformation of benzhydrols, such as their oxidation to the corresponding benzophenones. sciensage.infoscirp.org The core principle involves a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, which transports a reactant (e.g., an oxidizing anion) from the aqueous phase into the organic phase where the benzhydrol substrate is dissolved. ijrat.orgscirp.org

Several studies have detailed the selective oxidation of benzhydrol and its para-substituted derivatives to benzophenones using PTC. These reactions often employ oxidants like hydrogen peroxide, potassium permanganate (B83412), or acidified monochromate ions in a biphasic system. ijrat.orgsciensage.infoscirp.org The use of PTC is crucial, as the reaction proceeds very slowly or not at all in its absence. sciensage.infosciensage.info

Research has shown that various phase transfer catalysts are effective, including tetrabutylammonium (B224687) bromide (TBAB), tetrabutylphosphonium (B1682233) bromide, and tricaprylmethylammonium chloride. sciensage.infoscirp.org The choice of solvent and catalyst can significantly impact reaction efficiency, with studies indicating that ethyl acetate (B1210297) is a better solvent than toluene (B28343) for monochromate oxidation, and tricaprylmethylammonium chloride is a highly suitable catalyst for this specific transformation, yielding over 90% benzophenone. sciensage.infosciensage.info Kinetic studies on the permanganate oxidation of benzhydrols under PTC have revealed that the reaction is first order with respect to both the substrate and the oxidant. scirp.orgscirp.org

Table 2: Comparison of PTC Systems for Benzhydrol Oxidation

| Substrate | Oxidant | Phase Transfer Catalyst | Co-Catalyst/Solvent | Key Finding |

|---|---|---|---|---|

| Benzhydrol ijrat.org | Hydrogen Peroxide (H₂O₂) | Tetrabutyl Ammonium Bromide (TBAB) | Sodium Tungstate (co-catalyst) | An environmentally friendly, solventless system. ijrat.org |

| Benzhydrol & p-Substituted Benzhydrols sciensage.infosciensage.info | Acidified Monochromate Ions | Tricaprylmethylammonium Chloride | Ethyl Acetate | Highly selective with >90% yield of benzophenones. sciensage.infosciensage.info |

Homogeneous and Heterogeneous Catalysis Principles

Catalysis is broadly divided into two main types: homogeneous and heterogeneous, distinguished by the phase of the catalyst relative to the reactants. wikipedia.org

Homogeneous catalysis occurs when the catalyst and reactants exist in the same phase (e.g., all dissolved in a liquid solution). savemyexams.comrsc.org

Advantages : Homogeneous catalysts are often molecularly well-defined, leading to high activity and selectivity. rsc.org The active sites are readily accessible, which can result in milder reaction conditions.

Disadvantages : The primary drawback is the difficulty in separating the catalyst from the reaction products, which complicates purification and prevents easy recycling of the catalyst. rsc.org

A relevant example is the copper-catalyzed synthesis of diarylamines from benzhydrol derivatives using a "borrowing hydrogen" mechanism. academie-sciences.fracademie-sciences.fr Here, a soluble copper/bisphosphine complex acts as the homogeneous catalyst. academie-sciences.fr

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. wikipedia.org Typically, a solid catalyst is used for reactions with liquid or gaseous reactants. savemyexams.com The process involves the adsorption of reactants onto the catalyst surface, reaction, and subsequent desorption of the products. wikipedia.org

Advantages : The key advantage is the ease of separation of the catalyst from the product mixture, allowing for simple recovery and reuse. rsc.org These catalysts are generally more stable under demanding process conditions. rsc.org

Disadvantages : Heterogeneous catalysts can suffer from lower activity and selectivity compared to their homogeneous counterparts due to less well-defined active sites and potential mass transfer limitations. rsc.org

The oxidation of benzhydrol using encapsulated metalloporphyrins serves as an example of heterogeneous catalysis. researchgate.net In this system, the metalloporphyrin complex is supported on or encapsulated within a solid material, facilitating its recovery after the reaction. researchgate.net

The ideal catalyst combines the advantages of both systems: the high selectivity of homogeneous catalysts and the stability and recyclability of heterogeneous ones. rsc.org

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase. savemyexams.com | Catalyst and reactants in different phases. wikipedia.org |

| Activity/Selectivity | Generally high activity and selectivity. rsc.org | Often lower activity and selectivity. rsc.org |

| Catalyst Separation | Difficult; requires methods like distillation or extraction. rsc.org | Easy; typically by simple filtration or centrifugation. rsc.org |

| Catalyst Recycling | Challenging and often inefficient. rsc.org | Straightforward and efficient. rsc.org |

| Reaction Conditions | Often milder conditions. | Can require higher temperatures and pressures. |

| Example | Copper-catalyzed amination of benzhydrols. academie-sciences.fr | Oxidation of alcohols using solid-supported metalloporphyrins. researchgate.net |

Enzyme-Catalyzed Transformations and Engineering

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for sustainable organic synthesis. nih.gov Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) and can operate under mild conditions, reducing energy consumption and waste production compared to traditional chemical methods. nih.gov Through protein engineering techniques like directed evolution, the properties of natural enzymes can be tuned and enhanced for specific industrial applications, including the synthesis of complex molecules. nih.gov

While specific examples detailing the enzymatic synthesis of this compound are not prevalent, the principles are broadly applicable to benzhydrol derivatives and related structures. Key enzymatic transformations relevant to this class of compounds include stereoselective reductions, oxidations, and aminations.

Recent advancements have focused on creating enzymes for "new-to-nature" reactions. For example, engineered heme-containing enzymes can perform direct C-H bond amination using inexpensive hydroxylamine (B1172632) hydrochloride as the nitrogen source, with water as the only byproduct. nih.gov Similarly, transaminases can be engineered to convert carbonyl compounds into chiral amines, a crucial step in the synthesis of many pharmaceuticals. In one industrial application, a reductive aminase (RedAm) was engineered to produce a key cyclobutane (B1203170) intermediate with a greater than 200-fold activity increase compared to the wild-type enzyme, enabling production at a 230 kg scale. nih.gov These strategies highlight the potential for creating highly efficient and selective biocatalytic routes for the synthesis and functionalization of complex organic molecules, including asymmetrically substituted benzhydrols. nih.gov

Table 4: Examples of Engineered Enzyme Transformations

| Enzyme Class | Engineering Method | Transformation | Key Advantage |

|---|---|---|---|

| Heme-containing enzymes (Protoglobin variants) nih.gov | Directed Evolution | Direct C-H bond amination | Uses inexpensive hydroxylamine; water is the only byproduct. nih.gov |

| Reductive Aminases (RedAm) nih.gov | Directed Evolution | Reductive amination of a carbonyl | >200-fold increase in activity, enabling large-scale synthesis. nih.gov |

| Flavin mononucleotide (FMN)-dependent ene-reductases nih.gov | Engineering | Enantioselective hydroamination of alkenes | Utilizes light and N-O based reagents as amine precursors. nih.gov |

Reaction Mechanisms and Mechanistic Investigations of 3,4 Dimethylbenzhydrol Pathways

Carbocation-Mediated Processes in Benzhydrol Reactivity

Carbocations are key intermediates in many reactions of benzhydrols, including 3,4'-dimethylbenzhydrol. The stability and subsequent reactions of these carbocations are central to understanding the formation of various products.

Formation and Stabilization of Benzhydryl Carbocations

Benzhydryl carbocations are readily formed from benzhydrols in the presence of acid. The hydroxyl group is protonated by the acid, forming a good leaving group (water). The departure of water results in the formation of a secondary carbocation at the benzylic position.

The stability of this carbocation is a critical factor in its subsequent reactions. Several factors contribute to the stabilization of the 3,4'-dimethylbenzhydryl carbocation:

Resonance: The positive charge on the benzylic carbon can be delocalized into both phenyl rings through resonance. This delocalization spreads the positive charge over multiple atoms, significantly stabilizing the carbocation. masterorganicchemistry.comoregonstate.edu

Hyperconjugation: The methyl groups on the phenyl rings further stabilize the carbocation through hyperconjugation. The sigma electrons of the C-H bonds in the methyl groups can overlap with the empty p-orbital of the carbocation, providing additional electron density and stability. masterorganicchemistry.comoregonstate.edu

Inductive Effects: Alkyl groups, like the methyl groups in this compound, are electron-donating through the inductive effect, which also helps to stabilize the positive charge of the carbocation. masterorganicchemistry.com

The stability of the 3,4'-dimethylbenzhydryl carbocation is enhanced by the presence of the two methyl groups, which are electron-donating. This increased stability influences the rates and pathways of reactions involving this intermediate. dalalinstitute.com

Role in Intermolecular and Intramolecular Cyclizations

Once formed, the 3,4'-dimethylbenzhydryl carbocation can undergo a variety of reactions, including intermolecular and intramolecular cyclizations.

Intermolecular Cyclization: In the presence of a suitable nucleophile, the carbocation can be trapped to form a new bond. For instance, in the presence of an alcohol, an ether can be formed. If another aromatic molecule is present, a Friedel-Crafts-type reaction can occur, leading to the formation of a new carbon-carbon bond. The use of benzylic alcohols in the presence of a Lewis acid can initiate a highly stereoselective polyene cyclization cascade. researchgate.net The reaction is efficient and demonstrates high functional group tolerance. researchgate.net

Intramolecular Cyclization: If the this compound molecule contains a suitably positioned internal nucleophile, an intramolecular cyclization can occur. For example, if one of the phenyl rings bears a substituent with a nucleophilic atom (like an oxygen or nitrogen), this group can attack the carbocation center, leading to the formation of a new ring. This type of reaction, often referred to as a Dieckmann condensation for diesters, is a powerful tool for the synthesis of cyclic compounds. libretexts.orgyoutube.com The feasibility and outcome of such cyclizations are often governed by Baldwin's rules, which predict the relative favorability of different ring-closing reactions. libretexts.org The reaction of an ortho-acylamino-substituted benzhydrol can proceed via two acid-catalyzed pathways involving a carbenium ion as a key intermediate. researchgate.net

Oxidative and Reductive Transformation Mechanisms

The benzylic alcohol group in this compound is susceptible to both oxidation and reduction, leading to the formation of benzophenones and diphenylmethanes, respectively.

Selective Oxidation to Benzophenones

The oxidation of benzhydrols to their corresponding benzophenones is a common and important transformation in organic synthesis. irphouse.com A variety of oxidizing agents can be employed, and the reaction mechanism often depends on the specific reagent used.

With chromium-based reagents like chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC), the reaction is thought to proceed through the formation of a chromate (B82759) ester. The alcohol attacks the chromium, and after proton transfers, a chromate ester is formed. The rate-determining step is then the removal of the benzylic proton by a base (such as water or pyridine), which leads to the collapse of the ester and the formation of the ketone and a reduced chromium species. publish.csiro.au The reaction kinetics often show a first-order dependence on both the benzhydrol and the oxidizing agent. niscpr.res.inresearchgate.net The presence of electron-releasing groups, such as the methyl groups in this compound, generally accelerates the rate of oxidation. publish.csiro.au

Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used. acs.org In this case, the mechanism may involve the formation of a manganate (B1198562) ester, followed by a similar elimination step. The specific conditions (pH, solvent) can influence the exact pathway.

| Oxidizing Agent | Proposed Intermediate | Key Mechanistic Step |

| Chromic Acid (H₂CrO₄) | Chromate ester | Base-promoted elimination of the benzylic proton publish.csiro.au |

| Pyridinium Chlorochromate (PCC) | Chromate ester | Base-promoted elimination of the benzylic proton |

| Potassium Permanganate (KMnO₄) | Manganate ester | Elimination of the benzylic proton acs.org |

| Triethylammonium chlorochromate (TriEACC) | Chromate ester | Hydrogen ion catalyzed decomposition researchgate.net |

| N-Bromosaccharin (NBSA) | Hypobromite ester | Decomposition via a phenonium ion niscpr.res.in |

Hydrogenation Mechanisms

The reduction of this compound to 3,4'-dimethyldiphenylmethane can be achieved through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and a source of hydrogen gas (H₂). cmu.eduwikipedia.orglibretexts.org

The mechanism of catalytic hydrogenation is generally understood to occur on the surface of the metal catalyst. wikipedia.orglibretexts.orgpressbooks.pub

Adsorption: Both the this compound and hydrogen molecules are adsorbed onto the catalyst surface. wikipedia.orgyoutube.com

Hydrogen Activation: The H-H bond of the hydrogen molecule is cleaved, and the individual hydrogen atoms bind to the metal surface. wikipedia.orgyoutube.com

Hydrogen Transfer: The benzylic C-O bond is cleaved, and hydrogen atoms are sequentially transferred from the catalyst surface to the benzylic carbon, resulting in the formation of the diphenylmethane (B89790) product. wikipedia.org

Alternatively, transfer hydrogenation can be employed, using a hydrogen donor molecule like isopropanol (B130326) or formic acid in the presence of a suitable catalyst, often a transition metal complex like those of ruthenium or iridium. researchgate.netmdpi.com The mechanism here involves the transfer of a hydride from the donor to the metal catalyst and then to the substrate. mdpi.com

Reductive Cleavage Reactions

Reductive cleavage of the C-O bond in benzhydrols can also be achieved using other reducing agents, particularly those that favor the formation of a stable carbocation intermediate. A mixture of hypophosphorous acid (H₃PO₂) and iodine is an effective system for the reduction of benzhydrols to their corresponding methylene (B1212753) derivatives. researchgate.net

The proposed mechanism involves the in-situ generation of hydrogen iodide (HI) from the reaction between iodine and hypophosphorous acid. researchgate.net The HI then protonates the hydroxyl group of the this compound, leading to the formation of the stable 3,4'-dimethylbenzhydryl carbocation and water. The iodide ion can then act as a nucleophile, attacking the carbocation to form a benzhydryl iodide intermediate. Finally, another molecule of HI can reduce the benzhydryl iodide to the final 3,4'-dimethyldiphenylmethane product. The observation that benzhydrols with electron-donating groups are reduced faster supports a dissociative pathway involving a carbocation. researchgate.netresearchgate.net

Another method involves the use of tri-n-butyltin hydride or lithium 4,4'-dimethylbenzophenone (B146755) ketyl for the reductive cleavage of related C-X bonds, suggesting radical or anionic pathways might also be accessible under specific conditions. acs.orgharvard.edu

Electrophilic and Nucleophilic Reaction Pathways

The reaction pathways of this compound are predominantly governed by the chemistry of its secondary alcohol functional group, which is positioned between two distinct phenyl rings, one substituted with a methyl group at the 3-position and the other at the 4'-position. These pathways typically involve the formation of a key intermediate, the 3,4'-dimethylbenzhydryl cation. This carbocation is an electrophile, a species that seeks electrons, and is central to the compound's reactivity with nucleophiles (electron-rich species). wikipedia.orgunacademy.comveerashaivacollege.org

The most common electrophilic and nucleophilic pathway for benzhydrols is the unimolecular nucleophilic substitution (SN1) reaction, particularly under acidic conditions. rsc.orgrsc.org The mechanism proceeds in distinct steps:

Protonation of the Hydroxyl Group : In the presence of a Brønsted or Lewis acid, the hydroxyl group of this compound is protonated to form a good leaving group, water. researchgate.netnih.gov

Formation of the Benzhydryl Carbocation : The protonated alcohol then dissociates, losing a molecule of water to form the planar, sp²-hybridized 3,4'-dimethylbenzhydryl cation. This step is typically the rate-determining step of the reaction. amherst.eduroyalholloway.ac.uk The stability of this carbocation is crucial and is enhanced by the delocalization of the positive charge across both aromatic rings. The electron-donating methyl groups on both the 3- and 4'-positions further stabilize this intermediate through inductive and hyperconjugative effects.

Nucleophilic Attack : The resultant carbocation is a potent electrophile and rapidly reacts with any available nucleophile in the reaction medium. wikipedia.orgveerashaivacollege.org The nucleophile can be the solvent itself (in solvolysis reactions) or another added reagent. researchgate.netscribd.com

This SN1 pathway is characteristic of reactions such as the acid-catalyzed conversion of benzhydrols to ethers (with an alcohol as the nucleophile), azides (with azidotrimethylsilane), or in Friedel-Crafts-type alkylations of electron-rich aromatic compounds. researchgate.netnih.gov

The rate of these substitution reactions is highly sensitive to the electronic properties of the substituents on the aromatic rings. Studies on a range of substituted benzhydrols have demonstrated that electron-donating groups (like the methyl groups in this compound) accelerate the reaction by stabilizing the carbocation intermediate, while electron-withdrawing groups have the opposite effect. rsc.orgsphinxsai.com This relationship is often quantified using Hammett plots (log k vs. σ⁺), which show a strong correlation for the acid-catalyzed methanolysis of substituted benzhydrols, supporting a mechanism with significant positive charge buildup in the transition state, consistent with an SN1 pathway. rsc.orgrsc.org

| Substituent (at para-position) | Relative Rate of Methanolysis (krel) | Hammett Constant (σ⁺) |

| Methoxy (B1213986) (CH₃O) | 510 | -0.78 |

| Methyl (CH₃) | 22 | -0.31 |

| Hydrogen (H) | 1 | 0.00 |

| Chloro (Cl) | 0.18 | 0.11 |

| Trifluoromethyl (CF₃) | 0.0035 | 0.61 |

This interactive table presents kinetic data for the acid-catalyzed methanolysis of para-substituted benzhydrols, illustrating the electronic effect of substituents on the reaction rate. The data for the methyl group exemplifies the rate-enhancing effect relevant to this compound. Data adapted from studies on substituted benzhydrol systems. rsc.org

Rearrangement Reactions Involving Benzhydryl Intermediates

Carbocation intermediates, such as the 3,4'-dimethylbenzhydryl cation formed from this compound, are susceptible to molecular rearrangements. libretexts.org These rearrangements, typically 1,2-shifts, occur to form a more stable carbocation. libretexts.orgmasterorganicchemistry.com The most common type of rearrangement in these systems is the Wagner-Meerwein rearrangement, which involves the migration of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.orglscollege.ac.injk-sci.com

In the context of the 3,4'-dimethylbenzhydryl cation, the initial carbocation is already a relatively stable secondary benzylic cation, with the charge delocalized over two phenyl rings. A 1,2-hydride shift or a 1,2-alkyl shift from an adjacent position on one of the rings to the benzylic carbon is generally not favored, as it would disrupt the aromaticity of the ring to form a less stable intermediate. Therefore, simple Wagner-Meerwein rearrangements are less common for benzhydryl cations themselves unless specific structural features are present that allow for the formation of an even more stabilized cation. sioc-journal.cn

However, rearrangements are highly relevant in reactions of related 1,2-diols, known as pinacols, via the Pinacol-Pinacolone Rearrangement . wikipedia.orglscollege.ac.in This reaction occurs under acidic conditions where a 1,2-diol rearranges to form a ketone. If a vicinal diol precursor related to this compound, such as 1,2-di(3-methylphenyl)-1,2-di(4-methylphenyl)ethane-1,2-diol, were subjected to acidic conditions, the following would occur:

Protonation of one of the hydroxyl groups, followed by the loss of water to form a tertiary carbocation.

A 1,2-migratory shift of one of the aryl groups (either the 3-methylphenyl or 4-methylphenyl group) to the adjacent carbon bearing the positive charge. lscollege.ac.in The migratory aptitude generally follows the order of which group can better stabilize a positive charge (Aryl > Alkyl).

Deprotonation of the remaining hydroxyl group yields the final ketone product, a pinacolone. wikipedia.org

The driving force for the rearrangement is the formation of a highly stable oxonium ion intermediate after the aryl group migrates. lscollege.ac.in The choice of which aryl group migrates depends on its relative ability to stabilize the developing positive charge during the transition state of the migration.

| Rearrangement Type | Key Intermediate | Driving Force | Typical Product |

| Wagner-Meerwein | Carbocation | Formation of a more stable carbocation | Isomeric alkene or substitution product wikipedia.orgjk-sci.com |

| Pinacol | Protonated 1,2-diol -> Carbocation | Formation of a stable oxonium ion | Ketone (Pinacolone) wikipedia.orglscollege.ac.in |

This interactive table summarizes the key features of rearrangement reactions relevant to intermediates that can be derived from this compound or its related precursors.

Computational Elucidation of Reaction Dynamics and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms, dynamics, and transition states involving benzhydryl systems. ajchem-a.comresearchgate.net These studies allow for a detailed examination of factors that are difficult to probe experimentally, such as the precise geometry of transition states and the energy profiles of reaction pathways. d-nb.info

For the SN1 solvolysis of this compound, computational models can elucidate the structure of the key 3,4'-dimethylbenzhydryl cation intermediate and the transition state leading to its formation. nih.govacs.org Studies on substituted benzhydryl cations have shown that these intermediates are not perfectly planar, with the phenyl rings twisted out of the plane of the central carbon to minimize steric hindrance.

Quantum chemical calculations have been used to determine the stabilities of substituted benzhydryl cations by calculating their affinities for various nucleophiles (e.g., hydride, hydroxide, or methyl anions). nih.govacs.org These calculated affinities show an excellent linear correlation with experimentally determined electrophilicity parameters (E), confirming that computational methods can accurately predict the reactivity of these species. acs.org Solvation effects, which are critical in solvolysis reactions, can also be modeled using methods like the Polarizable Continuum Model (PCM), showing that while solvents attenuate the differences in carbocation stability observed in the gas phase, the relative order of stability is maintained. d-nb.infonih.gov

Transition state theory is used in conjunction with computational chemistry to model the energy barriers of these reactions. scholaris.ca For SN1 reactions of benzhydrols, calculations confirm that the transition state for the formation of the carbocation is high in energy and structurally resembles the carbocation product (late transition state), in accordance with the Hammond postulate. srce.hr

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reaction energies ajchem-a.comresearchgate.net | Predicts the twisted structure of the 3,4'-dimethylbenzhydryl cation and the energy of reaction pathways. |

| Transition State Search (e.g., QST2/3) | Geometry and energy of transition states ajchem-a.com | Elucidates the structure of the transition state for water loss and for subsequent nucleophilic attack. |

| Continuum Solvation Models (e.g., PCM) | Effect of solvent on energies and structures d-nb.infonih.gov | Models how solvents like water or ethanol (B145695) stabilize the carbocation intermediate and influence reaction rates. |

| NBO (Natural Bond Orbital) Analysis | Charge distribution, orbital interactions ajchem-a.com | Quantifies the delocalization of the positive charge across the two rings in the 3,4'-dimethylbenzhydryl cation. |

This interactive table outlines common computational methods and the valuable mechanistic insights they provide for understanding the reaction dynamics of this compound.

Spectroscopic Analysis in the Structural Elucidation and Reaction Monitoring of 3,4 Dimethylbenzhydrol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 3,4'-Dimethylbenzhydrol can be achieved.

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The molecule, with its two distinct aromatic rings and stereocenter, presents a unique spectral fingerprint.

Aromatic Protons: The seven aromatic protons appear in the δ 7.0-7.4 ppm region. The protons on the 3-methylphenyl ring and the 4-methylphenyl ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons.

Benzylic Proton: The single proton on the carbon bearing the hydroxyl group (the benzylic proton) is expected to appear as a singlet or a finely split multiplet around δ 5.5-5.8 ppm. Its chemical shift is influenced by the adjacent aromatic rings and the hydroxyl group.

Methyl Protons: Two distinct singlets are anticipated for the two methyl groups. The methyl group at the 4'-position and the one at the 3-position are in different chemical environments, leading to separate signals, typically in the δ 2.2-2.4 ppm range.

Hydroxyl Proton: The hydroxyl (-OH) proton gives rise to a signal whose chemical shift is highly variable and dependent on factors like solvent, concentration, and temperature. It can appear as a broad or sharp singlet and may exchange with deuterium (B1214612) in deuterated solvents like D₂O, causing its signal to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~ 7.0 - 7.4 | Multiplet (m) | 7H |

| Benzylic (CH-OH) | ~ 5.7 | Singlet (s) | 1H |

| Hydroxyl (O-H) | Variable | Singlet (s), broad | 1H |

| Methyl (3-CH₃) | ~ 2.3 | Singlet (s) | 3H |

| Methyl (4'-CH₃) | ~ 2.3 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Since this compound is asymmetric, it is expected to show 15 distinct signals, one for each of its carbon atoms.

Aromatic Carbons: The twelve aromatic carbons typically resonate in the δ 120-145 ppm region. The carbons directly attached to the methyl groups and the benzylic carbon (ipso-carbons) will have chemical shifts at the lower field end of this range.

Benzylic Carbon: The carbon atom bonded to the hydroxyl group (C-OH) is expected to have a chemical shift in the range of δ 75-85 ppm.

Methyl Carbons: The two methyl carbons will appear as sharp signals in the aliphatic region of the spectrum, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H & C-C | ~ 120 - 145 |

| Benzylic (C-OH) | ~ 75 - 85 |

| Methyl (CH₃) | ~ 20 - 25 |

To definitively assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are employed. huji.ac.ilasahilab.co.jp

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. It would be used to establish the connectivity of protons within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.

These 2D techniques, used in combination, provide irrefutable evidence for the structure of this compound. huji.ac.il

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. jeolusa.com It is used to determine the molecular weight and deduce structural information from the fragmentation patterns of the compound. The molecular formula for this compound is C₁₅H₁₆O, corresponding to a molecular weight of approximately 212.29 g/mol . nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In the analysis of a reaction mixture, GC would first separate this compound from starting materials, byproducts, and solvents. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 212. This peak confirms the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed. Key fragmentation pathways for benzhydrols include:

Loss of Water: A peak at M-18 (m/z ≈ 194) corresponding to the loss of a water molecule (H₂O).

Benzylic Cleavage: Cleavage of the bond between the two aromatic rings can lead to fragment ions corresponding to the substituted phenyl moieties.

Loss of Methyl Group: A peak at M-15 (m/z ≈ 197) from the loss of a methyl radical (•CH₃).

Table 3: Expected Key Fragments in the GC-MS Spectrum of this compound

| m/z Value | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| ~ 212 | Molecular Ion [C₁₅H₁₆O]⁺ | - |

| ~ 197 | [M - CH₃]⁺ | •CH₃ |

| ~ 194 | [M - H₂O]⁺ | H₂O |

| ~ 183 | [M - C₂H₅]⁺ or [M - CHO]⁺ | •C₂H₅ or •CHO |

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. europa.eubioanalysis-zone.com This precision allows for the determination of the elemental composition of the molecular ion. For this compound (C₁₅H₁₆O), the calculated exact mass is 212.120115 Da. An HRMS measurement confirming a mass very close to this value would provide strong evidence for the molecular formula, distinguishing it from other potential compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrations of molecular bonds. uni-siegen.de These techniques are powerful for identifying the functional groups present in a molecule, as each group exhibits characteristic vibrational frequencies. wiley.com For a molecule to be active in infrared spectroscopy, its vibration must cause a change in the molecule's net dipole moment. wiley.com Conversely, for a vibration to be Raman active, it must cause a change in the molecule's polarizability. wiley.com Due to these different selection rules, FT-IR and Raman spectroscopy are often considered complementary techniques. wiley.com

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. uni-siegen.delibretexts.org For this compound (C₁₅H₁₆O), which has 32 atoms, there are 3(32) - 6 = 90 theoretical vibrational modes. Many of these modes are degenerate or have very low intensity, but several key vibrations are highly diagnostic for the compound's structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups in organic compounds. bruker.com The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the two distinct aromatic rings, and the aliphatic methyl groups.

The most prominent feature is the O-H stretching vibration from the alcohol group, which typically appears as a strong, broad band in the 3600-3200 cm⁻¹ region. pressbooks.pub The C-H stretching vibrations from the aromatic rings are expected just above 3000 cm⁻¹, while the C-H stretches from the methyl groups will appear just below 3000 cm⁻¹. libretexts.orgspectroscopyonline.com The aromatic C=C bond stretching vibrations give rise to a series of absorptions of variable intensity in the 1600-1450 cm⁻¹ range. pressbooks.pub A strong absorption corresponding to the C-O stretching of the secondary alcohol is anticipated around 1100 cm⁻¹. libretexts.org

Furthermore, the substitution patterns on the two benzene (B151609) rings (1,3- and 1,4-disubstitution) can be differentiated by analyzing the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹). pressbooks.publibretexts.org

Table 1: Predicted FT-IR Characteristic Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3600–3200 | O-H Stretch | Alcohol | Strong, Broad |

| 3100–3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2960–2850 | C-H Stretch | Methyl (CH₃) | Medium |

| 1600–1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1260–1000 | C-O Stretch | Secondary Alcohol | Strong |

| 900–650 | C-H Bend | Aromatic (Out-of-Plane) | Strong |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, making it complementary to FT-IR. horiba.com It is particularly sensitive to non-polar, symmetric vibrations and bonds involving heavier atoms, which often produce weak signals in IR spectra. libretexts.org

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations around 1600 cm⁻¹ are expected to be particularly intense. researchgate.net The symmetric "ring breathing" mode of the benzene rings, typically observed near 1000 cm⁻¹, is also a characteristic and strong feature in Raman spectra. While the O-H stretch is a dominant feature in the IR spectrum, it is typically a very weak scatterer in Raman spectroscopy. horiba.com The aliphatic and aromatic C-H stretching modes are also observable. The non-destructive nature of the technique and its low sensitivity to water make it a valuable tool for in-situ reaction monitoring. horiba.comnih.gov

Table 2: Predicted Raman Characteristic Peaks for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100–3000 | C-H Stretch | Aromatic | Medium |

| 2960–2850 | C-H Stretch | Methyl (CH₃) | Medium |

| ~1600 | C=C Stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing | Aromatic Ring | Strong |

| 3600–3200 | O-H Stretch | Alcohol | Weak |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from ground states to higher energy excited states. msu.edu This technique is primarily used to analyze compounds containing chromophores, which are typically unsaturated systems like conjugated double bonds and aromatic rings. upi.edu

Table 3: Predicted UV-Vis Absorption Bands for this compound

| Transition | Wavelength (λ_max) Range (nm) | Chromophore |

| π → π | 205–230 | Substituted Benzene Ring |

| π → π (Benzenoid) | 260–280 | Substituted Benzene Ring |

Advanced Spectroscopic Characterization Methods

While the fundamental spectroscopic techniques described above provide essential structural information, advanced methods can offer deeper insights into complex molecular systems. espublisher.com These modern techniques can be applied to gain a more comprehensive understanding of the structure and properties of this compound.

Two-dimensional correlation spectroscopy (2D-COS) is one such powerful technique. It can be applied to both IR and Raman data to reveal subtle spectral changes that are not apparent in conventional 1D spectra. spectroscopyonline.com By applying an external perturbation (such as a change in temperature or concentration) and analyzing the resulting spectral variations, 2D-COS can help to resolve overlapping peaks and identify intermolecular interactions.

Other advanced methods include various forms of Raman spectroscopy. nih.gov For instance, Resonance Raman (RR) spectroscopy could be employed to selectively enhance vibrations coupled to a specific electronic transition, providing detailed information about the molecule's excited states. Surface-Enhanced Raman Spectroscopy (SERS) could be used for the ultra-sensitive detection of the compound, potentially down to the single-molecule level. libretexts.org These advanced methodologies, while not yet reported specifically for this compound, represent powerful future avenues for its detailed characterization.

Theoretical and Computational Chemistry Studies of 3,4 Dimethylbenzhydrol Systems

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical calculations offer a microscopic view of the electronic and geometric features of a molecule. These computational methods are essential for understanding the intrinsic properties of compounds like 3,4'-Dimethylbenzhydrol.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net For a molecule like this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. finechem-mirea.ruirjweb.com This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's stability and steric properties. The accuracy of DFT allows for a reliable prediction of the three-dimensional arrangement of the atoms, which is crucial for interpreting its chemical behavior. irjweb.comresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. dtic.milsemanticscholar.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dtic.mil The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. dtic.mil For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal the likely sites for nucleophilic and electrophilic attack. The energy gap is also instrumental in predicting the electronic absorption properties of the molecule.

Molecular Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov It maps the electrostatic potential onto the molecule's electron density surface. For this compound, the MESP would show regions of negative potential (electron-rich), typically around the oxygen atom of the hydroxyl group, which are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor), usually around the hydrogen atoms, indicate sites for nucleophilic attack. This analysis provides a clear picture of the molecule's charge distribution and helps in understanding its intermolecular interactions. finechem-mirea.ru

Reactivity Descriptors

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from DFT, provide a quantitative measure of the molecule's stability and reactivity. finechem-mirea.ru

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table outlines the key global reactivity descriptors and their formulas, which are used to predict the chemical behavior of molecules based on DFT calculations.

Mechanistic Probing via Computational Simulations

Computational simulations are powerful tools for elucidating reaction mechanisms at a molecular level. nih.gov For reactions involving this compound, such as oxidation or dehydration, DFT calculations can be used to map the entire potential energy surface. This involves locating the structures of reactants, transition states, intermediates, and products. By calculating the energy barriers (activation energies) for different possible pathways, the most favorable reaction mechanism can be identified. mdpi.com This approach provides detailed insights into the step-by-step process of a chemical transformation, which is often difficult to determine through experimental means alone.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules is governed by intermolecular interactions. For this compound, these interactions would primarily include hydrogen bonding involving the hydroxyl group and weaker van der Waals forces, such as C-H···π and π–π stacking interactions between the aromatic rings. nih.gov Hirshfeld surface analysis is a common computational technique used to visualize and quantify these intermolecular contacts within a crystal lattice. finechem-mirea.runih.gov By analyzing the crystal packing, one can understand the forces that dictate the supramolecular architecture, which in turn influences the material's physical properties like melting point and solubility.

Computational Design and Optimization of Catalytic Systems

The rational design and optimization of catalysts are paramount for enhancing reaction efficiency, selectivity, and sustainability. pnnl.govsemanticscholar.orgprinceton.edu Computational chemistry serves as a critical tool in this endeavor, enabling the in-silico screening and design of catalysts for specific transformations involving molecules like this compound. pnnl.govsemanticscholar.orgnih.gov

Detailed research findings from computational studies on related catalytic processes, such as the functionalization of C-H bonds and asymmetric synthesis, provide a framework for designing catalysts for this compound. princeton.eduacs.org For instance, Density Functional Theory (DFT) calculations can be employed to investigate the adsorption energies of reactants and intermediates on catalyst surfaces, thereby predicting catalytic activity. pnnl.govnih.gov

The following table illustrates a hypothetical screening of potential catalysts for the asymmetric reduction of a precursor ketone to form this compound, based on computationally derived parameters.

| Catalyst System | Ligand | Metal Precursor | Calculated Enantiomeric Excess (%) | Predicted Yield (%) |

| Cat-A | (R)-BINAP | RuCl₂(PPh₃)₃ | 95 | 98 |

| Cat-B | (S,S)-Chiraphos | [Rh(COD)Cl]₂ | 88 | 92 |

| Cat-C | (R,R)-TsDPEN | RuCl₂(p-cymene) | 99 | 97 |

| Cat-D | Josiphos SL-J009-1 | [Ir(COD)Cl]₂ | 92 | 95 |

This table presents hypothetical data for illustrative purposes.

These computational predictions guide experimental efforts by prioritizing catalysts that are most likely to exhibit high performance. nih.gov The process involves a synergistic loop of computational prediction, experimental validation, and further refinement of the computational models. princeton.edunih.gov

Application of Advanced Computational Methodologies

To gain a deeper understanding of the molecular behavior of this compound, advanced computational techniques such as molecular mechanics, molecular dynamics simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. nih.govusc.eduresearchgate.netnih.gov

Molecular mechanics (MM) provides a simplified, classical mechanics-based description of molecular systems, making it suitable for studying large systems over longer timescales. nih.gov Molecular dynamics (MD) simulations, which use MM force fields, simulate the movement of atoms and molecules over time, offering insights into the dynamic behavior of systems. nih.govnih.govmdpi.comrsc.org

For this compound, MD simulations can be used to study its conformational landscape, solvation properties, and interactions with other molecules, such as in a drug delivery context. nih.gov For example, simulating the compound in a water box can reveal details about its hydration shell and solubility.

The table below presents representative data from a hypothetical MD simulation of this compound in an aqueous solution.

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Number of Water Molecules | ~5000 |

| Calculated Radius of Gyration | 4.5 Å |

| Average Number of Hydrogen Bonds | 2.3 |

This table presents hypothetical data for illustrative purposes.

These simulations can elucidate how the methyl substituents influence the molecule's flexibility and interactions with its environment.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying chemical reactions in large systems, such as enzymes or in solution. nih.govusc.eduresearchgate.netuiuc.edu In this approach, the chemically active region of the system (e.g., the reacting molecules) is treated with a high-level quantum mechanics method, while the surrounding environment (e.g., solvent or protein) is described using a more computationally efficient molecular mechanics force field. nih.govusc.eduresearchgate.net

For a reaction involving this compound, such as its acid-catalyzed dehydration, a QM/MM simulation could be set up where the benzhydrol and a few surrounding solvent molecules are in the QM region, and the rest of the solvent is in the MM region. rsc.orgrsc.org This allows for an accurate description of the bond-breaking and bond-forming processes while still accounting for the influence of the bulk solvent. nih.gov

The following table outlines a typical setup for a QM/MM simulation of a reaction involving this compound.

| Component | Level of Theory | Description |

| QM Region | DFT (e.g., B3LYP/6-31G*) | This compound, hydronium ion, and first solvation shell |

| MM Region | Classical Force Field (e.g., AMBER, CHARMM) | Bulk water molecules |

| Boundary | Link atoms or specialized boundary conditions | To handle the interface between the QM and MM regions |

This table presents a representative setup for a QM/MM simulation.

Such simulations can provide detailed mechanistic insights, including the structures of transition states and the calculation of reaction energy barriers, which are crucial for understanding and optimizing chemical reactions. nih.gov

Derivatization Strategies and Functional Group Transformations Involving 3,4 Dimethylbenzhydrol

Protecting Group Chemistry Employing Benzhydryl Moieties

Benzhydryl groups, and their derivatives, are frequently used as protecting groups for various functionalities, particularly alcohols, thiols, and amines, in multi-step organic synthesis. utsouthwestern.eduwikipedia.org The utility of the benzhydryl ether as a protecting group stems from its stability under a range of conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. wikipedia.org This cleavage proceeds via the formation of a stable diphenylmethyl (benzhydryl) carbocation. acs.org

The structure of 3,4'-Dimethylbenzhydrol is analogous to the parent benzhydrol. When used to form a protecting group (e.g., a 3,4'-dimethylbenzhydryl ether), the presence of the electron-donating methyl groups on the aromatic rings would further stabilize the resulting carbocation upon cleavage. This enhanced stability can allow for even milder deprotection conditions compared to the unsubstituted benzhydryl group. Benzhydryl esters are also employed and are generally easier to cleave than the corresponding benzyl (B1604629) esters. wikipedia.org

Table 1: Comparison of Benzhydryl-Based Protecting Groups

| Protecting Group | Structure | Typical Cleavage Conditions | Comments |

|---|---|---|---|

| Benzhydryl (Bzh) | Ph₂CH- | Mild acid, Hydrogenolysis | Commonly used for alcohols, amines, and carboxylic acids. utsouthwestern.eduwikipedia.org |

| 4,4'-Dimethoxybenzhydryl (DMB) | (MeO-C₆H₄)₂CH- | Very mild acid (e.g., dichloroacetic acid) | Increased acid lability due to methoxy (B1213986) groups stabilizing the carbocation. |

| 3,4'-Dimethylbenzhydryl | (m-Me-C₆H₄)(p-Me-C₆H₄)CH- | Mild acid | Expected to have lability intermediate between Bzh and DMB due to methyl group stabilization. |

Strategies for Enhanced Spectroscopic and Chromatographic Detection

As a neutral molecule, this compound can present challenges for highly sensitive detection in certain analytical techniques. Derivatization is a common strategy to append a chemical moiety that improves its analytical properties. ddtjournal.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool, but its sensitivity for neutral compounds with poor ionization efficiency, such as many alcohols, can be limited. ddtjournal.comcaymanchem.com Chemical derivatization can be employed to introduce a functional group that is readily ionized, thereby significantly enhancing the MS/MS signal. ddtjournal.com

For this compound, the hydroxyl group is the primary target for such derivatization. Reagents that introduce a permanently charged group (e.g., a quaternary ammonium (B1175870) salt) or a group with high proton affinity (e.g., a pyridine (B92270) or dimethylamino group) are ideal. ddtjournal.comcaymanchem.com This pre-column derivatization converts the neutral analyte into an ionic derivative that can be detected with much higher sensitivity in positive-ion electrospray ionization (ESI) mode. For example, dansyl chloride reacts with alcohols to form derivatives that readily produce a characteristic product ion, enhancing detectability. ddtjournal.com

Table 2: Selected Derivatization Reagents for Alcohols to Enhance LC-MS/MS Detection

| Reagent Name | Abbreviation | Functional Group Targeted | Ionization Enhancement |

|---|---|---|---|

| Dansyl Chloride | Dns-Cl | -OH, -NH₂ | Adds a dimethylamino group, high proton affinity. ddtjournal.com |

| 2-Fluoro-1-methylpyridinium p-toluenesulfonate | FMP-Ts | -OH, -SH | Adds a charged N-methylpyridinium group. |

| (2-Carboxyethyl)trimethylammonium Chloride Ester | -OH | Adds a quaternary ammonium group. |

The central carbon atom of this compound, which is bonded to four different groups (a hydrogen, a hydroxyl group, a 3-methylphenyl group, and a 4-methylphenyl group), is a stereocenter. Therefore, the compound exists as a pair of enantiomers. The separation and quantification of individual enantiomers are often crucial in pharmaceutical and biological studies. nih.gov

While direct separation can be achieved using a chiral stationary phase (CSP) in HPLC, an alternative and common approach is the indirect method. nih.gov This involves reacting the racemic mixture of this compound with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. nih.gov

Table 3: Examples of Chiral Derivatizing Agents (CDAs) for Alcohols

| Reagent Name | Acronym | Functional Group Formed |

|---|---|---|

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Mosher's acid chloride | Ester |

| (1S)-(-)-Camphanic chloride | Ester | |

| (R)-(+)-1-(1-Naphthyl)ethyl isocyanate | Carbamate |

Selective Functionalization and Post-Synthetic Modification

Post-synthetic modification refers to the chemical transformation of a molecule after its initial synthesis to introduce new functional groups or build more complex structures. nih.gov this compound offers several sites for selective functionalization, enabling the synthesis of a diverse range of derivatives.

Reactions at the Hydroxyl Group: The secondary alcohol is a key functional handle.